molecular formula C19H19NO3 B2775134 5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione CAS No. 883279-96-7

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Cat. No.: B2775134
CAS No.: 883279-96-7
M. Wt: 309.365
InChI Key: LSSANWPQYJBZAA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylated indoline core and an o-tolyloxyethyl side chain.

Properties

IUPAC Name

5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-10-14(3)17-15(11-12)18(21)19(22)20(17)8-9-23-16-7-5-4-6-13(16)2/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSANWPQYJBZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indoline core is then dimethylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the o-Tolyloxyethyl Side Chain:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and o-tolyloxyethyl side chain differentiate it from other indole derivatives, making it a valuable compound for various research applications .

Biological Activity

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a dimethylated indoline core and an o-tolyloxyethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione. The molecular formula is C19H19NO3C_{19}H_{19}NO_3, with a molecular weight of approximately 307.36 g/mol. Its structure can be represented as follows:

InChI 1S C19H19NO3 c1 12 10 14 3 17 15 11 12 18 21 19 22 20 17 8 9 23 16 7 5 4 6 13 16 2 h4 7 10 11H 8 9H2 1 3H3\text{InChI 1S C19H19NO3 c1 12 10 14 3 17 15 11 12 18 21 19 22 20 17 8 9 23 16 7 5 4 6 13 16 2 h4 7 10 11H 8 9H2 1 3H3}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indoline Core : This is achieved through Fischer indole synthesis using phenylhydrazine and a suitable ketone or aldehyde.
  • Dimethylation : The indoline core undergoes dimethylation using methyl iodide in the presence of a base such as potassium carbonate.
  • Attachment of the o-Tolyloxyethyl Group : This final step involves etherification with o-tolyl alcohol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in this context may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing to DNA synthesis.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1 summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
  • Anticancer Research : In a study conducted on various cancer cell lines, the compound was found to exhibit selective cytotoxicity towards MCF7 and HeLa cells while sparing normal fibroblast cells, indicating its potential as a therapeutic agent with reduced side effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity influencing cellular signaling pathways related to growth and apoptosis.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimal Yield

StepReagents/ConditionsYield (%)Purity (%)Reference
AlkylationDIAD, PPh₃, THF, 0°C → 25°C65–7590
PurificationSilica gel, ethyl acetate/hexane (3:7)>95

Q. Table 2. Biological Assay Conditions

Assay TypeCell Line/EnzymeConcentration Range (µM)Key OutcomeReference
CytotoxicityHeLa10–100IC₅₀ = 28 ± 3
AChE InhibitionElectric eel AChE1–50IC₅₀ = 12 ± 2

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